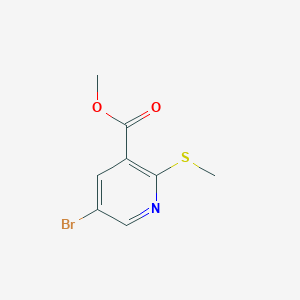![molecular formula C7H6ClN3 B1428737 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-38-3](/img/structure/B1428737.png)
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C₇H₆ClN₃ . It is a purine analog that has been shown to inhibit the growth of bacteria by binding to the enzyme DNA gyrase . It has been found to be effective against Staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be represented by the InChI code 1S/C7H6ClN3/c1-4-6(8)11-5-3-9-2-7(5)10-4/h2-3H,1H3 (InChI key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N) . The molecular weight of this compound is 153.57 .Chemical Reactions Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against Staphylococcus and Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antibacterial Applications
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been used in the preparation of compounds with antibacterial activities. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, which is a crucial step in bacterial replication and survival .
Antitumor Activities
This compound is also involved in the synthesis of agents with antitumor properties. The specific mechanisms by which it exerts antitumor effects would require further investigation, but its role in the synthesis of these agents highlights its potential in cancer research .
Enzyme Interaction
The interaction with DNA gyrase is not only significant for its antibacterial action but also suggests potential uses in studying enzyme inhibition and protein-DNA interactions within a research setting .
Chromatography and Mass Spectrometry
While not a direct application of the compound itself, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine may be used in chromatography or mass spectrometry as part of the measuring apparatus or sample manipulation process .
Synthesis of Hybrid Compounds
Research has been conducted on pyrrolopyrimidine-linked hybrids for their potential anti-diabetic properties. Although not the same compound, this indicates that pyrrolopyrimidines like 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could be used in the design and synthesis of new drugs with various therapeutic potentials .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the replication of bacterial DNA, while RNA polymerase is crucial for the transcription process .
Mode of Action
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to RNA polymerase .
Biochemical Pathways
By inhibiting DNA gyrase and RNA polymerase, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine disrupts the replication and transcription processes in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
Its efficacy against bacteria like staphylococcus and mycobacterium tuberculosis suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine’s action include the inhibition of bacterial growth and the death of bacteria . This is achieved through the disruption of crucial biochemical pathways in bacteria .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be influenced by environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Propriétés
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMRESPNIJBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731966 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
871024-38-3 | |
| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

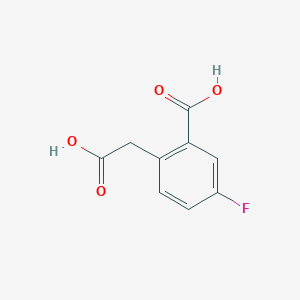
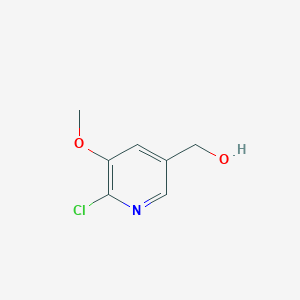
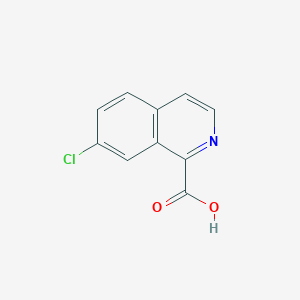
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
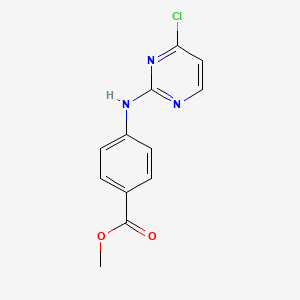




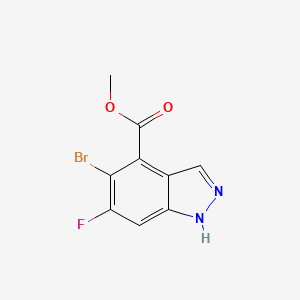
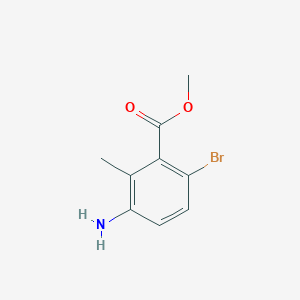
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
